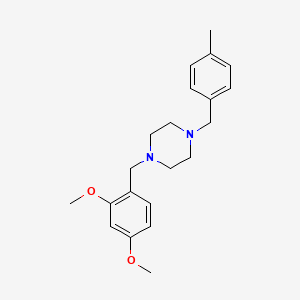![molecular formula C17H23NO3 B5875689 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as ibuprofen lysine, which is a salt form of ibuprofen. This compound is widely used in the medical field for its anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The mechanism of action of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the COX enzyme, 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever by inhibiting the COX enzyme. This compound also has antioxidant properties, which may help to prevent oxidative damage to cells. In addition, 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also stable and has a long shelf life, making it suitable for long-term studies. However, there are some limitations to the use of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid in lab experiments. It can be toxic at high doses, and care must be taken when handling this compound. In addition, the effects of this compound may vary depending on the experimental conditions, which may limit its usefulness in certain studies.
Orientations Futures
There are several future directions for the study of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid. One area of research is the development of new formulations and delivery methods for this compound. This could include the development of sustained-release formulations or the use of novel delivery systems such as nanoparticles. Another area of research is the investigation of the potential use of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid involves the reaction between ibuprofen and lysine. The reaction takes place in the presence of a catalyst and a solvent. The process is carried out under controlled conditions of temperature and pressure to obtain a pure form of ibuprofen lysine. This compound is then purified and dried to obtain the final product.
Applications De Recherche Scientifique
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used in the treatment of pain, fever, and inflammation. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
3-(3-cyclohexylpropanoylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-14(17(20)21)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJOMWENOVJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)



![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)